molecular formula C14H15ClN2 B1609883 5-chloro-2-methyl-3-(1,2,3,6-tetrahydropyridin-4-yl)-1H-indole CAS No. 54635-62-0

5-chloro-2-methyl-3-(1,2,3,6-tetrahydropyridin-4-yl)-1H-indole

Cat. No.: B1609883
CAS No.: 54635-62-0
M. Wt: 246.73 g/mol
InChI Key: BPPGPYJBCVXILI-UHFFFAOYSA-N
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Description

EMD-386088: is an indole derivative used in scientific research. It acts as a potent partial agonist of the serotonin 6 receptor, with a high affinity for this receptor. Additionally, it has moderate affinity for the serotonin 3 receptor and functions as a dopamine reuptake inhibitor. This compound has shown potential antidepressant-like effects in preclinical studies .

Chemical Reactions Analysis

Types of Reactions: : EMD-386088 can undergo various chemical reactions, including:

    Oxidation: The indole core can be oxidized under specific conditions.

    Reduction: The tetrahydropyridinyl group can be reduced to a piperidinyl group.

    Substitution: The chlorine atom at the 5-position can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.

    Substitution: Nucleophiles like amines or thiols under basic conditions.

Major Products

Scientific Research Applications

Chemistry: : EMD-386088 is used as a tool compound to study the serotonin 6 receptor and its role in various physiological processes.

Biology: : It is used to investigate the effects of serotonin 6 receptor modulation on behavior and neurochemistry in animal models.

Industry: : EMD-386088 is used in the development of new therapeutic agents targeting the serotonin 6 receptor .

Mechanism of Action

EMD-386088 exerts its effects primarily through partial agonism of the serotonin 6 receptor. This receptor is involved in the modulation of neurotransmitter release, including dopamine, norepinephrine, and serotonin. The compound’s antidepressant-like effects are thought to be mediated by its ability to inhibit dopamine reuptake, thereby increasing dopamine levels in the brain. Additionally, EMD-386088 may influence other signaling pathways, such as the extracellular signal-regulated kinase pathway .

Comparison with Similar Compounds

Similar Compounds

    EMDT: Another serotonin 6 receptor agonist with lower affinity compared to EMD-386088.

    ST-1936: A compound with similar receptor activity but different chemical structure.

    Tepirindole: A compound with antidepressant properties but different receptor targets.

Uniqueness: : EMD-386088 is unique due to its high affinity for the serotonin 6 receptor and its dual activity as a dopamine reuptake inhibitor. This combination of properties makes it a valuable tool for studying the role of serotonin 6 receptors in neuropsychiatric disorders and for developing potential therapeutic agents .

Properties

IUPAC Name

5-chloro-2-methyl-3-(1,2,3,6-tetrahydropyridin-4-yl)-1H-indole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15ClN2/c1-9-14(10-4-6-16-7-5-10)12-8-11(15)2-3-13(12)17-9/h2-4,8,16-17H,5-7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BPPGPYJBCVXILI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C2=C(N1)C=CC(=C2)Cl)C3=CCNCC3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15ClN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30436055
Record name 5-Chloro-2-methyl-3-(1,2,3,6-tetrahydro-4-pyridinyl)-1H-indole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30436055
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

246.73 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

54635-62-0
Record name 5-Chloro-2-methyl-3-(1,2,3,6-tetrahydro-4-pyridinyl)-1H-indole
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=54635-62-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-Chloro-2-methyl-3-(1,2,3,6-tetrahydro-4-pyridinyl)-1H-indole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30436055
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name EMD-386088
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/URZ93Y3D9J
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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5-chloro-2-methyl-3-(1,2,3,6-tetrahydropyridin-4-yl)-1H-indole
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5-chloro-2-methyl-3-(1,2,3,6-tetrahydropyridin-4-yl)-1H-indole
Reactant of Route 3
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5-chloro-2-methyl-3-(1,2,3,6-tetrahydropyridin-4-yl)-1H-indole
Reactant of Route 4
5-chloro-2-methyl-3-(1,2,3,6-tetrahydropyridin-4-yl)-1H-indole
Reactant of Route 5
5-chloro-2-methyl-3-(1,2,3,6-tetrahydropyridin-4-yl)-1H-indole
Reactant of Route 6
5-chloro-2-methyl-3-(1,2,3,6-tetrahydropyridin-4-yl)-1H-indole

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